4-Chloro-6-fluoro-8-iodoquinazoline

Overview

Description

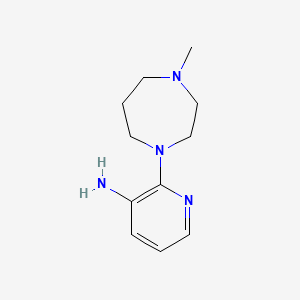

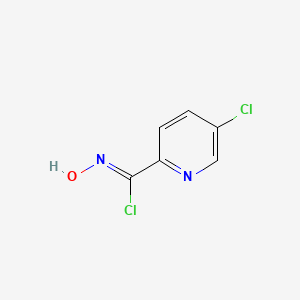

“4-Chloro-6-fluoro-8-iodoquinazoline” is a chemical compound with the molecular formula C8H3ClFIN2 . It is a derivative of quinazoline, a class of organic compounds that are commonly present in pharmaceuticals, bioactive natural products, agrochemicals, and synthetic drugs .

Synthesis Analysis

The synthesis of quinazoline derivatives, including “this compound”, often involves metal-catalyzed cross-coupling reactions . For instance, N-arylation of 4-chloroquinazolines has been used to efficiently produce a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .

Molecular Structure Analysis

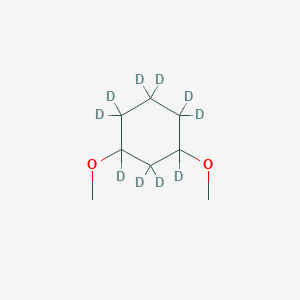

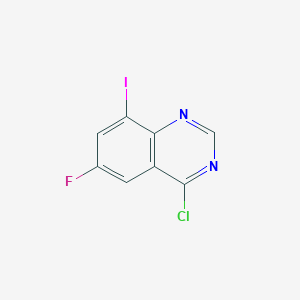

The molecular structure of “this compound” consists of a quinazoline core, which is a benzo-fused N-heterocyclic framework, with chlorine, fluorine, and iodine substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C8H3ClFIN2) and molecular weight (308.48 g/mol) .

Scientific Research Applications

Antibacterial Applications

4-Chloro-6-fluoro-8-iodoquinazoline derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a study demonstrated the synthesis of novel quinazolinone derivatives that exhibited potent antibacterial activities against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a scaffold for developing new antibacterial agents (Kuramoto et al., 2003). Additionally, other derivatives have shown marked activity against specific strains of bacteria and pathogenic fungi, suggesting their applicability in addressing various microbial infections (S.M.Mosaad et al., 2004).

Anticancer and Antimalarial Activities

The compound has also been utilized in the synthesis of derivatives with antimalarial and anticancer properties. A study described the synthesis and biological evaluation of fluoroquinolones based on this compound, identifying compounds with potent activity against chloroquine-sensitive and resistant parasites, as well as displaying antiproliferative effects against cancer cell lines, suggesting a dual role in combating infectious diseases and cancer (O’Neill et al., 2009).

Antifungal Activity

Moreover, derivatives of this compound have been synthesized and shown to possess antifungal activities, presenting another avenue for therapeutic applications. These compounds have been tested for their efficacy against various fungal strains, providing a basis for further development into antifungal agents (El-Hashash et al., 2015).

Chemical Synthesis and Characterization

In addition to biological applications, this compound serves as a valuable intermediate in chemical synthesis. It has been used in the synthesis of polycarbo-substituted quinazolines, showcasing its utility in creating complex molecular structures with varied biological activities. These studies not only highlight the compound's versatility in synthesizing a wide range of derivatives but also its contribution to understanding the relationship between structure and activity in drug design (Mphahlele et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-6-iodoquinazoline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Quinazoline derivatives, including “4-Chloro-6-fluoro-8-iodoquinazoline”, have potential applications in the field of medicinal chemistry, particularly as antitumor agents . Future research may focus on developing novel synthetic methodologies, studying the reactivity of fluorinated quinazolines, and exploring their potential practical applications .

Mechanism of Action

Target of Action

Similar compounds, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (rtks) expressed by malignant tumors .

Mode of Action

It is known that the chlorine atom in its structure can be attacked by nucleophiles such as organic amines and alcohol compounds to produce dechlorinated functional group products . Additionally, the iodine unit can easily undergo coupling reactions and corresponding substitution reactions for application transformation .

Biochemical Pathways

Related compounds like 4-anilinoquinazolines may act as vascular disrupting agents and tubulin polymerization inhibitors, contributing to apoptosis .

Result of Action

Related compounds have shown promising antiproliferative properties against tumor cells .

properties

IUPAC Name |

4-chloro-6-fluoro-8-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFIN2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBPUVLKNDKCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)

![O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose](/img/structure/B1460096.png)

![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)

![6:2 Fluorotelemer [13C2] carboxylic acid](/img/structure/B1460102.png)